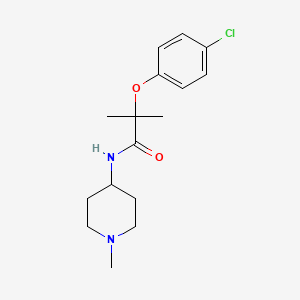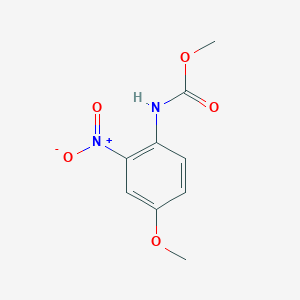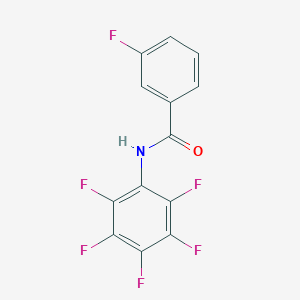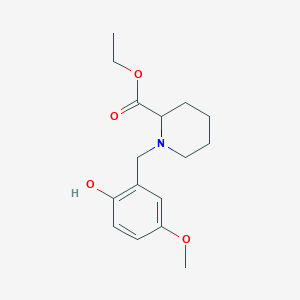
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as Lefamulin, is a novel antibiotic drug used for the treatment of community-acquired bacterial pneumonia. It was approved by the FDA in 2019 and is marketed under the brand name Xenleta.
作用機序
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide binds to the peptidyl transferase center of the bacterial ribosome and inhibits the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a low potential for drug interactions and is metabolized by the liver. It does not affect the QT interval, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart's electrical cycle. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have a low potential for causing gastrointestinal side effects, such as diarrhea and nausea.
実験室実験の利点と制限
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, including its broad-spectrum activity against various bacteria and its low potential for drug interactions. However, its high cost and low solubility in water can be limitations for some experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. These include:
1. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of other bacterial infections, such as skin and soft tissue infections.
2. Studying the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in different patient populations, such as children and the elderly.
3. Developing new formulations of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to improve its solubility and bioavailability.
4. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of bacterial infections in animals, such as livestock and pets.
5. Studying the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other antibiotics to improve its efficacy against certain bacterial strains.
Conclusion
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a novel antibiotic drug with broad-spectrum activity against various Gram-positive and some Gram-negative bacteria. It has a low potential for drug interactions and does not affect the QT interval. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, but its high cost and low solubility in water can be limitations. There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, including investigating its potential for the treatment of other bacterial infections and developing new formulations to improve its solubility and bioavailability.
合成法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The latter is then reacted with 1-methyl-4-piperidinol to form 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The overall yield of the synthesis process is 30%.
科学的研究の応用
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide belongs to the pleuromutilin class of antibiotics, which target the bacterial ribosome and inhibit protein synthesis. It has been shown to be effective against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. It is administered orally or intravenously and has a half-life of approximately 13 hours.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,21-14-6-4-12(17)5-7-14)15(20)18-13-8-10-19(3)11-9-13/h4-7,13H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPAIUHCKPBOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)
![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)
![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)




![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)
![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)